molecular formula C24H26ClN5O3S B2490246 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189910-42-6

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2490246
CAS No.: 1189910-42-6
M. Wt: 500.01
InChI Key: AHEBOBAWNDFRNS-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group, a sulfonyl group, and a pyrazole carboxamide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like toluene and reagents such as chlorinating agents and sulfonyl chlorides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the synthesis and ensure product quality .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol: A related compound with similar structural features but different functional groups.

    3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine: Another similar compound with an amine group instead of the sulfonyl group.

    1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine: A compound with a similar piperazine ring but different substituents.

Uniqueness

The uniqueness of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-4-carboxamide, commonly referred to by its chemical structure, is a compound of significant interest in medicinal chemistry. Its unique structural features, including a piperazine ring, sulfonyl group, and pyrazole moiety, suggest diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C23H26ClN5O3S
  • Molecular Weight : 488.0 g/mol
  • CAS Number : 1189659-23-1

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a serotonergic antagonist , potentially influencing serotonin receptor pathways. This mechanism could be beneficial in treating conditions associated with serotonin dysregulation, such as anxiety and depression.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit several biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that related pyrazole derivatives can inhibit tumor cell growth.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:

Activity Type IC50 Value (µM) Notes
Acetylcholinesterase Inhibition0.44 - 0.28Shows selective inhibition compared to donepezil .
Antitumor ActivityVariesSignificant inhibition of cancer cell lines .
Antibacterial ActivityModerateEffective against certain bacterial strains .

Case Studies

Several case studies highlight the relevance of this compound in pharmacological research:

  • Neuroprotective Study : A study evaluated the effects of a similar compound on PC12 cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, suggesting potential for neuroprotection in neurodegenerative diseases.
  • Antitumor Research : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results showed that modifications in the piperazine and sulfonyl groups enhanced antitumor efficacy, indicating structure-activity relationships that could inform future drug design.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2,3-dihydro-1H-inden-5-yl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-28-16-22(23(31)26-20-9-8-17-4-2-5-18(17)14-20)24(27-28)34(32,33)30-12-10-29(11-13-30)21-7-3-6-19(25)15-21/h3,6-9,14-16H,2,4-5,10-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEBOBAWNDFRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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